5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is synthesized through various methods, often involving the reaction of hydrazines with carbonyl compounds.
The compound is derived from the oxadiazole framework, which has been extensively studied in medicinal chemistry due to its diverse biological activities. Research indicates that derivatives of oxadiazoles can exhibit significant pharmacological properties, making them valuable in drug development .
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one is classified as an oxadiazole derivative. Its structure includes a thienyl group, which contributes to its unique chemical properties and biological activities. This classification places it among compounds that are frequently explored for their potential in pharmaceutical applications.
The synthesis of 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, refluxing in ethanol or using phase-transfer catalysts can significantly enhance the efficiency of the reactions.
The molecular structure of 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one features:
This unique arrangement contributes to its chemical reactivity and biological activity.
The molecular formula is with a molecular weight of approximately 182.19 g/mol. The compound typically exhibits characteristic infrared (IR) absorption bands corresponding to functional groups present in its structure.
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one participates in various chemical reactions:
Reactions are typically conducted under controlled temperatures and atmospheres (e.g., inert gas) to prevent degradation or unwanted side reactions. The use of solvents like dimethylformamide or acetonitrile can facilitate better solubility and reactivity.
The mechanism of action for 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one primarily involves its interaction with biological targets such as enzymes or receptors:
In vitro studies have shown that derivatives exhibit varying degrees of activity against gram-positive and gram-negative bacteria, indicating potential for further development as antimicrobial agents .
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one typically appears as a white crystalline solid with a melting point ranging from 150°C to 160°C depending on purity.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm structure and purity.
5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one finds applications in various scientific fields:
The 1,3,4-oxadiazole ring represents a privileged scaffold in medicinal chemistry due to its distinctive electronic configuration and metabolic stability. This five-membered heterocycle contains two nitrogen atoms and one oxygen atom, exhibiting reduced aromaticity compared to furan—a property that enhances its reactivity as a conjugated diene system while maintaining sufficient stability for pharmaceutical applications [6] [8]. The ring demonstrates remarkable thermal and chemical resilience, tolerating harsh conditions including concentrated sulfuric acid, which underpins its utility in drug design [8].
5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one (CAS 128772-83-8, C₆H₄N₂O₂S, MW 168.18 g/mol) integrates a thiophene moiety at the 5-position of the oxadiazolone ring. X-ray crystallographic studies of analogous structures confirm near-perfect planarity (r.m.s. deviation: 0.0267 Å) with minimal dihedral angles between fused heterocycles. This planar architecture facilitates π-π stacking interactions with biological targets [1]. The molecule exhibits complex tautomeric behavior; theoretical studies at the DFT/B3LYP level using the 6−311++G(d,p) basis set reveal solvent-dependent thione-thiol equilibria, where polar solvents like water stabilize the thione form through hydrogen bonding [1].
Table 1: Key Structural Parameters of 5-Substituted 1,3,4-Oxadiazoles
Structural Feature | Value/Characteristic | Significance |
---|---|---|
Ring Aromaticity | Reduced vs. furan | Enhanced reactivity as conjugated diene |
Bond Angles | N1–C5–O1: 105.7° ± 0.5° | Deviation from ideal trigonal geometry |
Molecular Planarity | r.m.s. deviation: 0.0267 Å | Facilitates π-π stacking with biological targets |
Tautomerism | Thione ⇌ Thiol equilibrium | Solvent-dependent reactivity & binding modes |
Dipole Moment | ~4.5 D (calculated) | Enhanced solubility in polar environments |
The oxadiazole nucleus entered chemical literature in 1884 via Tiemann and Krüger's synthesis of "furo[ab]diazoles" [8]. However, significant medicinal exploitation began in the mid-20th century with the emergence of ring-forming methodologies. Early synthetic routes relied on cyclodehydration of diacylhydrazines using aggressive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) [6]. The 1960s witnessed Ainsworth's thermolytic approach, which established milder access to the heterocyclic core [10].
The 1990s marked a turning point with the clinical advancement of oxadiazole-containing therapeutics. Raltegravir® (FDA-approved 2007), an HIV integrase inhibitor, validated the scaffold's capacity for targeted protein interactions [6]. Zibotentan® (phase III trials for cancer) demonstrated the ring's suitability for extracellular ligand binding [6] [9]. Concurrently, structure-activity relationship (SAR) studies revealed that 2,5-disubstituted variants, particularly those with electron-deficient arenes or heteroarenes at C5, amplified biological potency. This knowledge directly informed the design of thiophene-conjugated derivatives like 5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, where the sulfur-rich thienyl group augments electronic delocalization and metabolic resistance [4] [9].
Table 2: Evolution of Key 1,3,4-Oxadiazole Therapeutics
Era | Compound Class | Therapeutic Application | Clinical Impact |
---|---|---|---|
1950s | Furamizole® | Antimicrobial | Early proof of antimicrobial activity |
1980s | Nesapidil® | Vasodilator | Validated cardiovascular effects |
2000s | Raltegravir® | Antiretroviral (HIV) | First HIV integrase inhibitor approved (2007) |
2010s | Zibotentan® | Anticancer (solid tumors) | Advanced to Phase III trials |
2020s | Favipiravir derivatives | Antiviral (COVID-19) | Nanoparticle delivery systems in development |
The fusion of thiophene with 1,3,4-oxadiazole creates synergistic pharmacophores that broaden biological activity spectra. Thiophene contributes enhanced lipophilicity (cLogP ≈ 2.8) and membrane permeability while its sulfur atom participates in hydrophobic interactions with target proteins [9]. Computational analyses using density functional theory (DFT) at the B3LYP/6-31G(d,p) level indicate that the thienyl-oxadiazolone system possesses a favorable energy gap (ΔE ≈ 4.2 eV) between HOMO and LUMO orbitals, enabling charge-transfer interactions with biological receptors [9].
This molecular hybridization translates to multifaceted bioactivity:
Table 3: Documented Biological Activities of Thiophene-Oxadiazole Hybrids
Pharmacological Activity | Experimental Model | Potency Range | Proposed Mechanism |
---|---|---|---|
Antibacterial | S. aureus, E. coli | MIC: 2–16 µg/mL | Peptidoglycan transpeptidase inhibition |
Antitubercular | M. tuberculosis H37Rv | IC₅₀: 4.3–9.8 µM | Decaprenylphosphoryl-β-D-ribose epimerase blockade |
Anticancer | MCF-7, A549 cell lines | IC₅₀: 8.7–22.4 µM | EGFR kinase inhibition & apoptosis induction |
Acetylcholinesterase Inhibition | Electrophorus electricus enzyme | IC₅₀: 12.8–99.2 µM | Competitive gorge blockade |
Synthetic accessibility further elevates pharmacological interest. 5-Thien-2-yl-1,3,4-oxadiazol-2(3H)-one is synthesized in two steps from thiophene-2-carboxylic acid hydrazide: (i) CS₂-mediated cyclization under basic conditions, followed by (ii) acidification to precipitate the product in 68–85% yield [1] [6]. This modular route permits late-stage diversification at N3 via alkylation or acylation, enabling rapid SAR exploration without re-engineering the core scaffold [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7